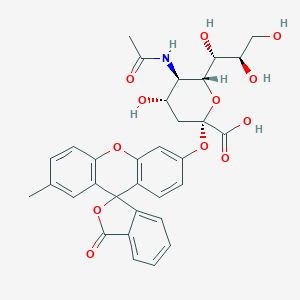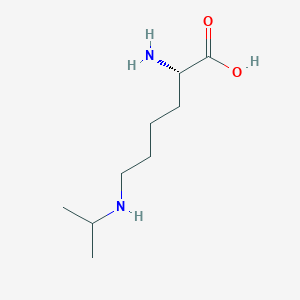![molecular formula C11H11NO3 B153912 (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile CAS No. 137378-91-7](/img/structure/B153912.png)
(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. The compound belongs to the spiroketone family and has been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific cellular targets, such as enzymes or receptors.
Biochemische Und Physiologische Effekte
Studies have shown that (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile can modulate various biochemical and physiological processes in the body. For example, the compound has been found to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators. Additionally, (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile in lab experiments is its relatively simple synthesis method. Additionally, the compound has been found to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one of the limitations of using (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies could focus on elucidating the exact mechanism of action of (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile and identifying its cellular targets. Finally, future research could explore the synthesis of analogs of (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile with improved biological activity and reduced toxicity.
In conclusion, (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is a chemical compound that has shown promising results in various scientific studies. Its potential applications in the field of medicinal chemistry make it a valuable tool for researchers. Further studies are needed to fully understand the compound's mechanism of action and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with cyanoacetic acid in the presence of piperidine as a catalyst. The resulting product is then treated with acetic anhydride to form the final compound.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
Eigenschaften
CAS-Nummer |
137378-91-7 |
|---|---|
Produktname |
(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile |
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
(2S,3R)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile |
InChI |
InChI=1S/C11H11NO3/c1-2-14-10-9(7-12)11(15-10)5-3-8(13)4-6-11/h3-6,9-10H,2H2,1H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
RYOSBOCZVZQZJY-UWVGGRQHSA-N |
Isomerische SMILES |
CCO[C@@H]1[C@@H](C2(O1)C=CC(=O)C=C2)C#N |
SMILES |
CCOC1C(C2(O1)C=CC(=O)C=C2)C#N |
Kanonische SMILES |
CCOC1C(C2(O1)C=CC(=O)C=C2)C#N |
Synonyme |
1-Oxaspiro[3.5]nona-5,8-diene-3-carbonitrile,2-ethoxy-7-oxo-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)



![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)
